3,4-Dimethyl-3,4-hexanediol

Descripción general

Descripción

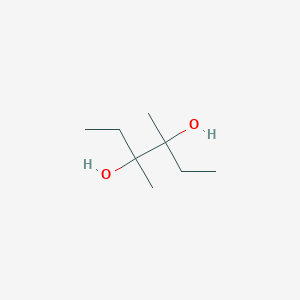

3,4-Dimethyl-3,4-hexanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is characterized by its two methyl groups attached to the third and fourth carbon atoms of the hexane chain, making it a symmetrical molecule. It is commonly used in various chemical synthesis processes and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-3,4-hexanediol can be synthesized through several methods. One common synthetic route involves the reduction of 3,4-dimethyl-3,4-hexanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding diketone. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent like ethanol or methanol .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethyl-3,4-hexanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form alkanes or alcohols using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under high pressure.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products:

Oxidation: 3,4-Dimethyl-3,4-hexanedione or 3,4-dimethylhexanoic acid.

Reduction: 3,4-Dimethylhexane.

Substitution: 3,4-Dimethyl-3,4-dichlorohexane.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions:

3,4-Dimethyl-3,4-hexanediol is often used as a reagent in organic synthesis. It can undergo dehydration to form various dienes, which are valuable intermediates in the production of more complex organic molecules. A study demonstrated the dehydration of this diol to yield six possible C8H14 dienes, showcasing its utility in synthetic organic chemistry .

Synthesis of Other Compounds:

This compound serves as a precursor for synthesizing other chemicals, including pharmaceuticals and agrochemicals. Its ability to participate in reactions such as oxidation and reduction makes it a valuable building block in synthetic pathways.

Material Science

Polymer Production:

this compound is utilized in producing polyols for polyurethane foams and coatings. Its structural properties contribute to the flexibility and durability of the resulting materials. The compound's low viscosity allows for easy processing during polymer synthesis.

Additive in Coatings:

Due to its hydroxyl groups, this diol can be incorporated into coatings to enhance adhesion and chemical resistance. Its application in waterborne coatings has been explored, providing eco-friendly alternatives to traditional solvent-based systems.

Pharmaceutical Applications

Potential Therapeutic Uses:

Research indicates that this compound may have potential therapeutic applications due to its structural similarity to other biologically active compounds. Investigations into its pharmacological properties are ongoing, focusing on its effects on various biological systems.

Solvent for Drug Formulations:

As a solvent, it can help dissolve hydrophobic drugs, improving their bioavailability. Its use in drug formulations can enhance the efficacy of therapeutic agents by ensuring optimal delivery systems.

Case Study 1: Dehydration Reaction

A notable study documented the dehydration of this compound to produce substituted butadienes. This reaction was pivotal for understanding the structural transformations that occur during dehydration processes and highlighted the compound's role as a versatile reagent in organic synthesis .

Case Study 2: Polymer Applications

Research conducted on the incorporation of this diol into polyurethane formulations demonstrated improved mechanical properties and thermal stability of the resulting materials compared to traditional polyols. The findings suggested that using this compound could lead to advancements in developing high-performance polymers .

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-3,4-hexanediol involves its interaction with various molecular targets and pathways. As a diol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the stability and reactivity of the compounds it interacts with. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic processes .

Comparación Con Compuestos Similares

1,2-Hexanediol: Another diol with hydroxyl groups on the first and second carbon atoms.

2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms of a butane chain.

1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbon atoms of a butane chain.

Uniqueness: 3,4-Dimethyl-3,4-hexanediol is unique due to its symmetrical structure and the presence of methyl groups on the third and fourth carbon atoms. This structural feature imparts specific chemical properties, such as increased steric hindrance and altered reactivity compared to other diols .

Actividad Biológica

3,4-Dimethyl-3,4-hexanediol (DMHD) is an organic compound with the molecular formula CHO. Classified as a vicinal diol, it contains two hydroxyl (OH) groups located on adjacent carbon atoms. This structural characteristic endows DMHD with unique chemical properties and biological activities that are of interest in various scientific fields, including chemistry, biology, and medicine.

DMHD is synthesized through several methods, including catalytic hydrogenation of diketones or via biocatalytic processes involving specific enzymes. The compound is notable for its ability to form hydrogels, which enhances its potential applications in regenerative medicine and as a scaffold material for tissue engineering .

The biological activity of DMHD can be attributed to its ability to participate in hydrogen bonding and other intermolecular interactions. As a diol, DMHD may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and enzyme activities. Its interactions with various molecular targets can affect cellular processes similarly to other diols like 1,6-hexanediol.

Enzymatic Reactions

Research indicates that DMHD can influence enzyme-catalyzed reactions. It has been utilized in studies examining metabolic pathways involving diols, suggesting its role as both a substrate and an inhibitor in these processes .

Regenerative Medicine

DMHD's biocompatibility and hydrogel-forming capability make it a promising candidate for applications in regenerative medicine. It has been explored for promoting cell growth and tissue regeneration due to its favorable mechanical properties and stability .

Antimicrobial Activity

Recent studies have indicated potential antimicrobial properties of DMHD. In vitro assessments suggest that compounds similar to DMHD exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is often linked to the structural characteristics of the compounds involved .

Case Studies

- Tissue Engineering : A study demonstrated the use of DMHD-based hydrogels for supporting cell proliferation and differentiation in vitro. The hydrogels showed high mechanical strength and elasticity, making them suitable for soft tissue applications.

- Antibacterial Studies : In an experimental setup involving hamsters, DMHD was tested alongside various essential oils for its antibacterial efficacy. Results indicated that DMHD could enhance the antimicrobial effects of these oils against specific bacterial strains .

Toxicological Considerations

Toxicological evaluations are crucial for understanding the safety profile of DMHD. Preliminary assessments suggest low toxicity levels; however, further studies are required to establish comprehensive safety data regarding long-term exposure and potential side effects .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | CHO | Moderate antimicrobial activity | Tissue engineering, organic synthesis |

| 1,6-Hexanediol | CHO | Influences metabolic pathways | Industrial applications |

| 2-Hexanone | CHO | Neurotoxic effects at high concentrations | Solvent in chemical processes |

Propiedades

IUPAC Name |

3,4-dimethylhexane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOVKNVJGPMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(C)(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278996 | |

| Record name | 3,4-Dimethyl-3,4-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185-02-0 | |

| Record name | 3, 3,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethyl-3,4-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.